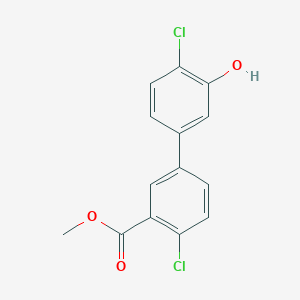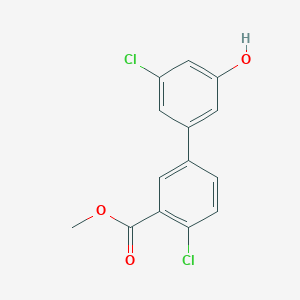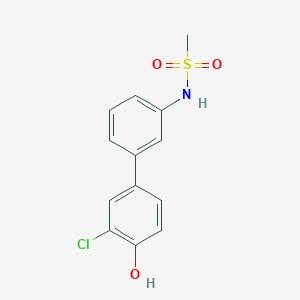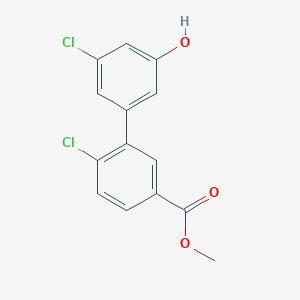
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%
Übersicht
Beschreibung
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% is a compound that has been widely studied for its potential uses in a variety of scientific and medical applications. It is a colorless solid that is insoluble in water but soluble in many organic solvents. This compound has been used in the synthesis of several drugs, such as the anticonvulsant carbamazepine, and in the production of various other chemicals. It is also used in the synthesis of various dyes and pigments.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various drugs, including the anticonvulsant carbamazepine, as well as in the production of various other chemicals. It has also been used in the synthesis of various dyes and pigments. In addition, this compound has been studied for its potential use as a catalyst in organic synthesis, as well as for its potential use as a photochemical reagent.
Wirkmechanismus
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% is believed to act as a catalyst in organic synthesis by facilitating the formation of a covalent bond between two reactants. In addition, this compound has been studied for its potential use as a photochemical reagent, as it is capable of absorbing visible light and converting it into energy. This energy can then be used to drive the formation of chemical bonds between two reactants.
Biochemical and Physiological Effects
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its potential use as an antioxidant, as it is capable of scavenging reactive oxygen species and thus protecting cells from oxidative stress. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, as it is capable of inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to obtain. Second, it is insoluble in water, making it easy to handle and store. Third, it is capable of absorbing visible light and converting it into energy, making it a useful photochemical reagent. Finally, it is capable of catalyzing organic reactions, making it a useful catalyst for synthetic organic chemistry. However, this compound also has several limitations for use in laboratory experiments. First, it is not very stable, and can easily decompose in the presence of heat or light. Second, it is not very soluble in organic solvents, making it difficult to use in certain reactions. Finally, it is a relatively weak catalyst, and thus may not be suitable for certain reactions that require a strong catalyst.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%. First, further research could be conducted on its potential use as an antioxidant and anti-inflammatory agent. Second, further research could be conducted on its potential use as a photochemical reagent and catalyst in organic synthesis. Third, further research could be conducted on its potential use in the synthesis of various drugs and other chemicals. Finally, further research could be conducted on its potential use in the production of various dyes and pigments.
Synthesemethoden
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% is synthesized via a reaction between 4-chloro-3-methoxycarbonylphenol and thionyl chloride in the presence of a catalytic amount of pyridine. The reaction proceeds in two steps, with the first step involving the conversion of 4-chloro-3-methoxycarbonylphenol to 4-chloro-3-methoxycarbonylphenylchloride, and the second step involving the conversion of 4-chloro-3-methoxycarbonylphenylchloride to 2-chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%. The final product is purified by recrystallization from methanol.
Eigenschaften
IUPAC Name |
methyl 2-chloro-5-(4-chloro-3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)10-6-8(2-4-11(10)15)9-3-5-12(16)13(17)7-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSNKLTZJGFWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686177 | |
| Record name | Methyl 4,4'-dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol | |
CAS RN |
1261944-63-1 | |
| Record name | Methyl 4,4'-dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)
![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)






![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)

